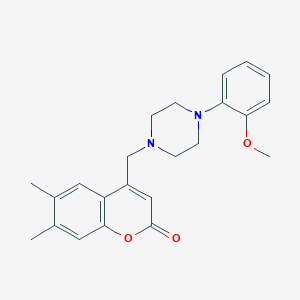

4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is a synthetic compound known for its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a chromenone core. It has been studied for its interactions with various biological targets, particularly in the context of neurological and cardiovascular disorders .

Mécanisme D'action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to activation or blockade of these receptors .

Biochemical Pathways

The compound affects the biochemical pathways associated with α1-ARs. These receptors are unambiguously associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors can influence the biochemical pathways related to these conditions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .

Result of Action

The result of the compound’s action is primarily observed at the molecular and cellular level. The interaction of the compound with α1-ARs can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have significant effects on the physiological functions associated with these tissues.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one typically involves the reaction of 2-methoxyphenylpiperazine with a suitable chromenone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The piperazine and chromenone moieties can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the piperazine or chromenone rings .

Applications De Recherche Scientifique

4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one has been explored for various scientific research applications:

Chemistry: It serves as a model compound for studying the reactivity of piperazine and chromenone derivatives.

Biology: The compound is investigated for its interactions with biological targets, including receptors and enzymes.

Medicine: It has potential therapeutic applications in treating neurological and cardiovascular disorders due to its interaction with adrenergic receptors.

Industry: The compound’s unique structure makes it a candidate for developing new materials or pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trazodone: An arylpiperazine-based compound used as an antidepressant.

Naftopidil: Another arylpiperazine derivative with applications in treating benign prostatic hyperplasia.

Urapidil: Used for managing hypertension, also an arylpiperazine.

Uniqueness

4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is unique due to its specific combination of a piperazine ring and a chromenone core, which imparts distinct biological activities and potential therapeutic applications .

Activité Biologique

The compound 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is a novel derivative within the class of coumarin compounds, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on its interactions with various biological targets, including serotonin receptors and carbonic anhydrases.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Core Structure : 2H-chromen-2-one

- Substituents :

- Piperazine moiety attached via a methyl linker

- A methoxy group on the phenyl ring of the piperazine

Serotonin Receptor Interaction

Recent studies have highlighted the compound's affinity for serotonin receptors, particularly the 5-HT1A receptor . The following table summarizes key findings regarding its activity:

| Compound | Receptor Type | Ki (nM) | Activity Type |

|---|---|---|---|

| This compound | 5-HT1A | 301 | Antagonist |

| Reference Compound (e.g., 8-OH-DPAT) | 5-HT1A | 0.25 | Agonist |

The compound exhibited an IC50 value of 301 nM , indicating it acts as a moderate antagonist at the 5-HT1A receptor, which is significant for modulating mood and anxiety disorders .

Carbonic Anhydrase Inhibition

Another important aspect of this compound's biological activity is its inhibitory effect on carbonic anhydrases (CAs), particularly isoforms IX and XII. These enzymes are implicated in tumor progression and hypoxia-related pathologies. The following table presents relevant data:

| Compound | CA Isoform | Ki (µM) | Selectivity |

|---|---|---|---|

| This compound | CA IX | 0.53 | Selective |

| 4-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one | CA XII | 0.47 | Selective |

The compound demonstrated low micromolar inhibition against CAs IX and XII, suggesting potential therapeutic applications in treating hypoxic tumors .

Study on Serotonin Receptor Activity

In a comparative study involving various piperazine derivatives, it was found that modifications in the phenyl ring significantly influenced receptor binding affinities. The methoxy substitution at the second position on the phenyl ring enhanced antagonist properties compared to other derivatives lacking this modification .

Carbonic Anhydrase Selectivity

Further investigations into the selectivity of coumarin derivatives revealed that those with methoxy groups tended to exhibit higher inhibitory activity against CA IX and XII. This suggests that structural features play a crucial role in determining both affinity and selectivity towards these enzymes .

Propriétés

IUPAC Name |

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-16-12-19-18(14-23(26)28-22(19)13-17(16)2)15-24-8-10-25(11-9-24)20-6-4-5-7-21(20)27-3/h4-7,12-14H,8-11,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPFKHRBFGPEEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.